

An In-depth Technical Guide to 1,4-Dioxane-2,3-diol

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Compound of Interest

Compound Name: 1,4-Dioxane-2,3-diol

Cat. No.: B184068

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Dioxane-2,3-diol**, a heterocyclic organic compound. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses the broader pharmacological context of 1,4-dioxane derivatives in drug discovery.

Core Compound Identification

CAS Number: 4845-50-5^[1]^[2]

IUPAC Name: **1,4-dioxane-2,3-diol**^[2]

Synonyms: 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol, Dioxanediol

Physicochemical Properties

A summary of the key physical and chemical properties of **1,4-Dioxane-2,3-diol** is presented in the table below. This data is essential for handling, characterization, and experimental design.

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₄	[1][2]
Molecular Weight	120.10 g/mol	[1]
Physical Form	White to off-white powder or crystalline powder	[1]
Melting Point	92-94 °C	[1]
Purity	>96.0% (GC)	
InChI Key	YLVACWCCJCZITJ-UHFFFAOYSA-N	[2][3]
SMILES	OC1OCCOC1O	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1,4-Dioxane-2,3-diol** is not readily available in the reviewed literature, a general and adaptable approach for the preparation of 2,3-disubstituted 1,4-dioxane derivatives involves the reaction of an epoxide with ethylene glycol. This method provides a foundational strategy for chemists to develop a specific synthesis for **1,4-Dioxane-2,3-diol**.

A general synthesis approach for 2,3-disubstituted 1,4-dioxanes is described, which can be adapted for **1,4-Dioxane-2,3-diol**. The key steps involve the ring-opening of an epoxide with an ethylene glycol salt, followed by cyclization of the resulting diol.[4][5]

The reactivity of the 1,4-dioxane scaffold is of significant interest in medicinal chemistry. The diol functional groups in **1,4-Dioxane-2,3-diol** offer reactive sites for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological and Pharmacological Context

The broader class of 1,4-dioxane derivatives has been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery. It is important to note that

while the parent compound, 1,4-dioxane, has been studied for its carcinogenicity, its substituted derivatives are being explored for therapeutic applications.[6]

Substituted 1,4-dioxanes have been synthesized and evaluated as central nervous system depressants.[7] Furthermore, specific derivatives have been designed as multitarget agents for complex neurological disorders. For instance, certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have shown combined interactions with dopamine (D2-like) and serotonin (5-HT1A) receptors, suggesting potential therapeutic applications in Parkinson's disease and schizophrenia.[8]

In the realm of oncology, 1,4-benzodioxane-hydrazone derivatives have been synthesized and identified as potential mTOR inhibitors for the treatment of skin cancer. These compounds were shown to induce apoptosis and cause S-phase arrest in melanoma cell lines.[9]

Experimental Methodologies

To aid researchers in the investigation of **1,4-Dioxane-2,3-diol** and its derivatives, the following sections detail generalized experimental protocols relevant to its synthesis and biological evaluation.

General Synthesis of 2,3-Disubstituted 1,4-Dioxanes

This protocol is based on the general method of epoxide ring-opening followed by cyclization.
[4][5]

Step 1: Epoxide Ring Opening

- To a solution of ethylene glycol in a suitable anhydrous solvent (e.g., THF, dioxane), add a strong base (e.g., sodium hydride, lithium monolithium salt) at a controlled temperature (e.g., 0 °C to room temperature) under an inert atmosphere (e.g., argon, nitrogen).
- Stir the mixture for a specified time to allow for the formation of the ethylene glycol salt.
- Add the desired epoxide dropwise to the reaction mixture.
- Allow the reaction to proceed at a specific temperature and for a duration sufficient to ensure complete consumption of the epoxide, monitoring by a suitable technique (e.g., TLC, GC-

MS).

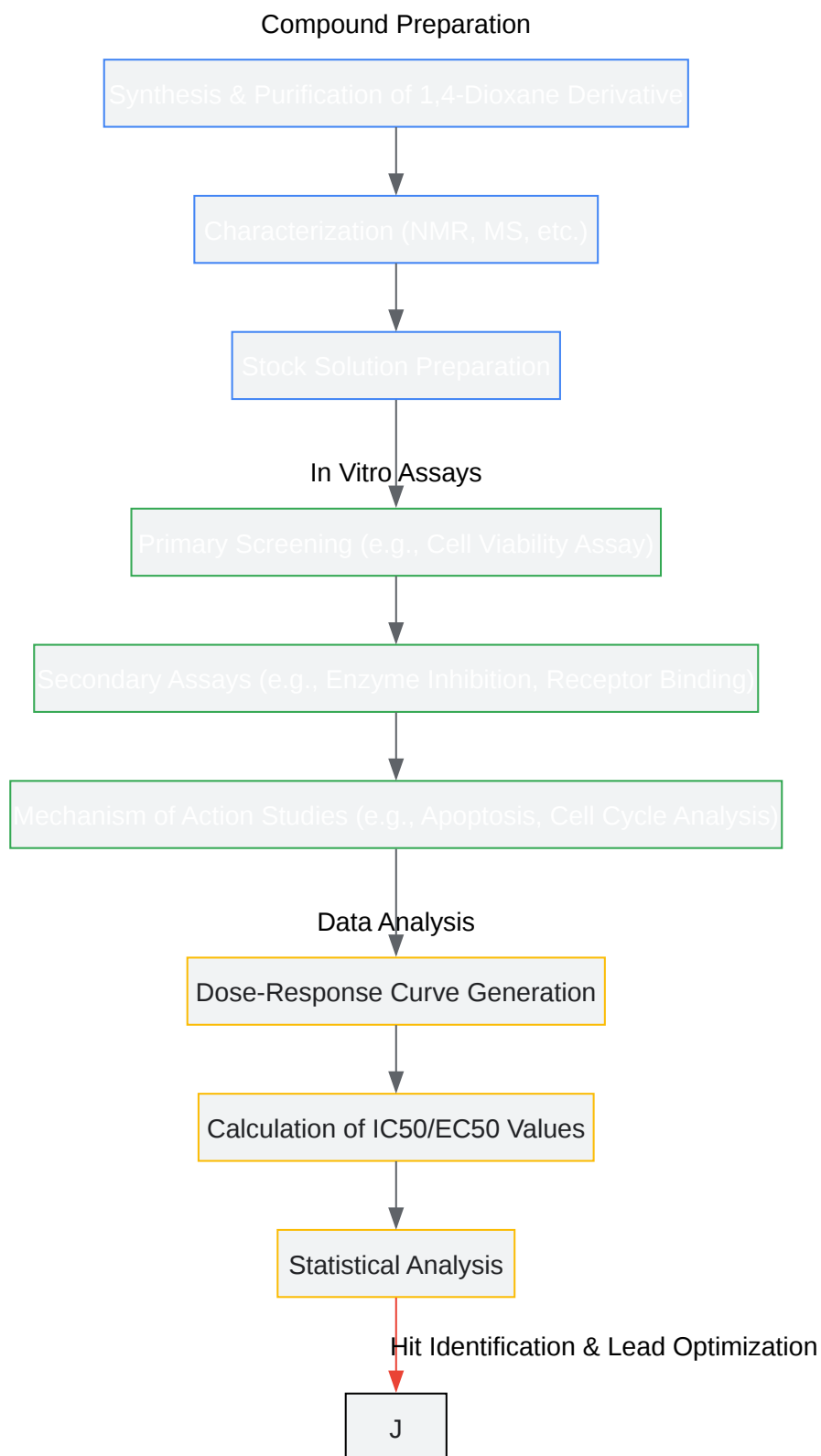
- Upon completion, quench the reaction carefully with a proton source (e.g., water, saturated ammonium chloride solution).
- Extract the product with an appropriate organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO_4 , Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Step 2: Cyclization to form the 1,4-Dioxane Ring

- Dissolve the crude diol from Step 1 in a suitable solvent.
- Employ a cyclization method, which can be acid-catalyzed or involve a two-step process of converting the hydroxyl groups to leaving groups followed by intramolecular substitution.
- Monitor the reaction for the formation of the 1,4-dioxane product.
- After completion, work up the reaction mixture, which may involve neutralization, extraction, and washing steps.
- Purify the final 1,4-dioxane derivative using techniques such as column chromatography, distillation, or recrystallization.

In Vitro Biological Evaluation: A General Workflow

The following diagram illustrates a typical workflow for the initial in vitro biological screening of a novel compound like a **1,4-Dioxane-2,3-diol** derivative.

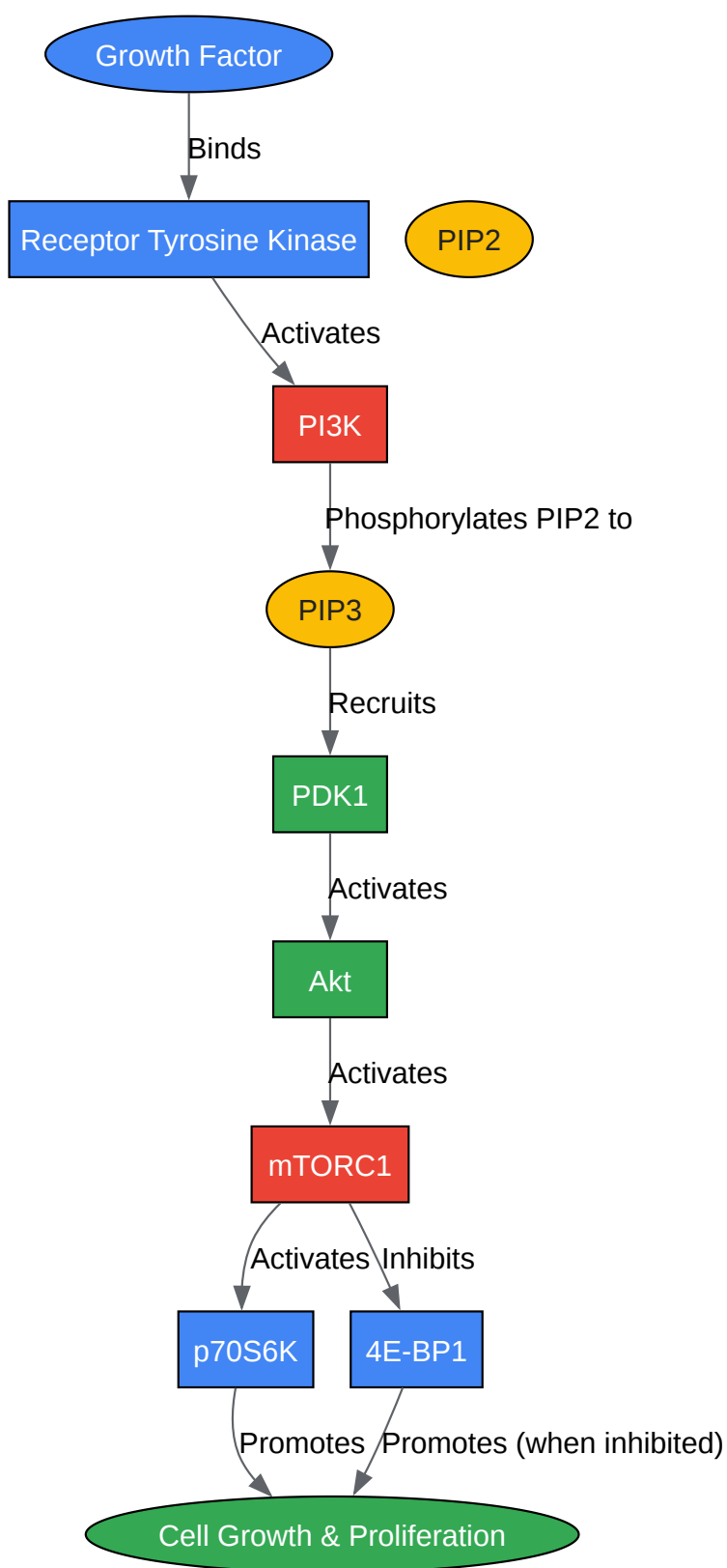


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Caption: General workflow for in vitro biological evaluation.

Signaling Pathway Context

While no specific signaling pathways have been directly elucidated for **1,4-Dioxane-2,3-diol**, the mTOR (mammalian target of rapamycin) signaling pathway has been identified as a target for 1,4-benzodioxane-hydrazone derivatives with anticancer activity.^[9] The following diagram provides a simplified overview of the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival, and a common target in cancer drug development.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety Information

1,4-Dioxane-2,3-diol is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[10] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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